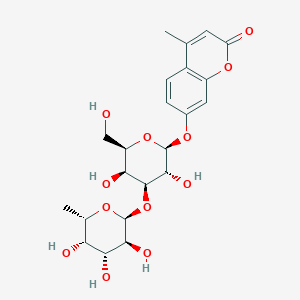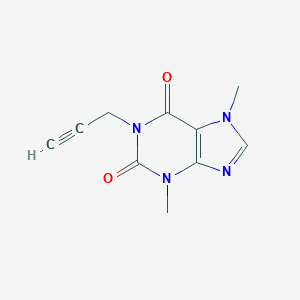
3,7-Dimethyl-1-propargylxanthine
Descripción general
Descripción
3,7-Dimethyl-1-propargylxanthine (DMPX) is a caffeine analog and A2-selective adenosine receptor (AR) antagonist . It displays affinity to A2 adenosine receptors, in contrast to the A1 subtype receptors .
Molecular Structure Analysis
The molecular formula of 3,7-Dimethyl-1-propargylxanthine is C10H10N4O2 . The molecular weight is 218.21 . The SMILES string representation is CN1C(=O)N(CC#C)C(=O)c2c1ncn2C .Physical And Chemical Properties Analysis
3,7-Dimethyl-1-propargylxanthine is a white to beige powder . It is soluble in DMSO at 15 mg/mL .Aplicaciones Científicas De Investigación
Adenosine Receptor Antagonist
“3,7-Dimethyl-1-propargylxanthine” (DMPX) is used as an A2-adenosine receptor (AR) antagonist . This means it can block the action of adenosine, a neurotransmitter that affects heart rate and sleep, among other things.
Modulation of Motor Output
DMPX has been used to study its effects on potential modulation of motor output elicited by epidural spinal stimulation (ESS) . This could have implications for treatments involving motor control and movement disorders.
Role in Elevating cAMP Levels
DMPX is used to study the role of the A2a receptor in elevating cyclic adenosine monophosphate (cAMP) levels . cAMP is a second messenger important in many biological processes, including the regulation of glycogen, sugar, and lipid metabolism.
Effects on Cell Viability
DMPX has been used to study its effects on the cell viability of human gastric cancer cell line . This could potentially lead to new insights into cancer treatment strategies.
In Vivo Potency and Selectivity
DMPX exhibits in vivo potency and selectivity for A2-adenosine receptors, compared to A1-adenosine receptors . This makes it a valuable tool in research involving adenosine receptors.
Behavioral Depression Study
DMPX has been used to study its effects on behavioral depression induced by adenosine agonists . This could have implications for understanding and treating mood disorders.
Mecanismo De Acción
Target of Action
3,7-Dimethyl-1-propargylxanthine, also known as DMPX, is a caffeine analog that primarily targets A2 adenosine receptors . These receptors play a crucial role in various physiological processes, including neurotransmission, inflammation, and immune responses .
Mode of Action
DMPX acts as an antagonist to A2 adenosine receptors . This means it binds to these receptors and blocks their activation, thereby inhibiting the actions of adenosine. DMPX has been found to have a higher potency than caffeine in blocking peripheral and central responses to NECA, a potent A2 adenosine agonist .
Biochemical Pathways
The primary biochemical pathway affected by DMPX is the adenosine signaling pathway. By blocking A2 adenosine receptors, DMPX can inhibit the actions of adenosine, which may lead to changes in cyclic adenosine monophosphate (cAMP) levels . This can affect various downstream effects, including modulation of neurotransmission and inflammatory responses .
Result of Action
The molecular and cellular effects of DMPX’s action primarily involve the inhibition of adenosine’s effects via A2 adenosine receptors. This can lead to changes in cellular responses to adenosine, potentially affecting processes such as neurotransmission, inflammation, and immune responses .
Safety and Hazards
Direcciones Futuras
3,7-Dimethyl-1-propargylxanthine has been used to study its effects on potential modulation of motor output elicited by epidural spinal stimulation (ESS) and to study the role of A2a receptor in elevating cyclic adenosine monophosphate (cAMP) levels . It has also been used to study its effects on the cell viability of human gastric cancer cell line . Therefore, the use of this antagonist can be exploited as a therapeutic target for the treatment of esophageal cancer .
Relevant Papers One relevant paper titled “High Dose of 3, 7-Dimethyl-1-Propargylxanthine Induces Cell Death in YM-1 and KYSE30 Cancer Cell Lines” discusses the inhibitory effects of DMPX on KYSE30 and YM-1 cancer cells in a dose-dependent manner . Another paper titled “Synthesis and structure-activity relationships of 3,7-dimethyl-1-propargylxanthine derivatives, A2A-selective adenosine receptor antagonists” could also be relevant .
Propiedades
IUPAC Name |
3,7-dimethyl-1-prop-2-ynylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-4-5-14-9(15)7-8(11-6-12(7)2)13(3)10(14)16/h1,6H,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORPOFJLSIHJOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30161577 | |
| Record name | 3,7-Dimethyl-1-propargylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dimethyl-1-propargylxanthine | |
CAS RN |
14114-46-6 | |
| Record name | 3,7-Dimethyl-1-propargylxanthine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14114-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7-Dimethyl-1-propargylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014114466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14114-46-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242985 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,7-Dimethyl-1-propargylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-Dimethyl-1-propargylxanthine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,7-DIMETHYL-1-PROPARGYLXANTHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YFR5SPS6T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




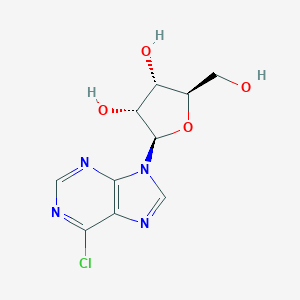
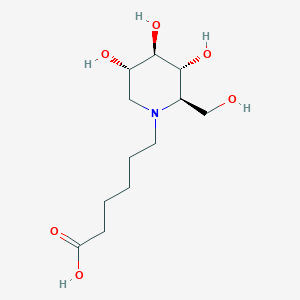
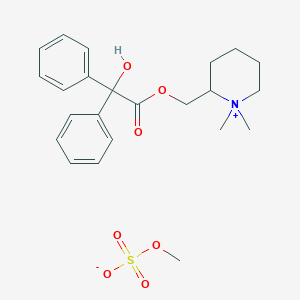


![N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-iodoacetamide](/img/structure/B13989.png)



